(6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a cyclohexylmethyl group at the 1st position, and a methanol group at the 2nd position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Alkylation: The cyclohexylmethyl group can be introduced via alkylation using cyclohexylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of (6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)formaldehyde or (6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: Formation of 1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, or antimicrobial activities.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Material Science: The compound’s unique structure may be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the benzimidazole core play crucial roles in binding to the target sites, which may include enzymes, receptors, or nucleic acids. The cyclohexylmethyl group and the methanol moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **6-Bromo-1-(cyclopentylmethyl)-1H-benzo[d]imidazol-2-yl)methanol
- **6-Bromo-1-(cyclohexylmethyl)-1H-indazole-4-carboxylic acid
- **6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)ethanol
Uniqueness
(6-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the cyclohexylmethyl group at the 1st position, along with the methanol group at the 2nd position, makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
[6-bromo-1-(cyclohexylmethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c16-12-6-7-13-14(8-12)18(15(10-19)17-13)9-11-4-2-1-3-5-11/h6-8,11,19H,1-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAKSOUGRNZLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C=CC(=C3)Br)N=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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